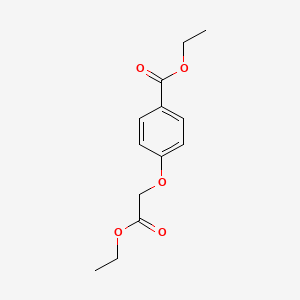

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate

Description

Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate is a benzoate ester derivative characterized by a central aromatic ring substituted with an ethoxy-oxoethoxy functional group. This compound belongs to a broader class of alkyl benzoates, which are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their tunable physicochemical properties and bioactivity.

Properties

Molecular Formula |

C13H16O5 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate |

InChI |

InChI=1S/C13H16O5/c1-3-16-12(14)9-18-11-7-5-10(6-8-11)13(15)17-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

QFPOVNANTMUCRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents attached to the benzoate core. Key examples include:

Key Observations :

- SABA1 replaces the ethoxy-oxoethoxy group with a sulfonamidobenzamide moiety, conferring antimicrobial activity (MIC: 0.45–0.9 mM) against E. coli .

- Compound 4b incorporates a thiazolidinone ring and chlorobenzamido group, leading to potent ALR1/ALR2 enzyme inhibition (IC50: 0.07 µM for ALR1) .

Antimicrobial Activity

- SABA1 : Demonstrates antimicrobial efficacy via sulfonamide-mediated disruption of folate synthesis in bacteria .

- Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate: No direct antimicrobial data is available, but its ester/ketone groups may interact with microbial enzymes or membranes.

Enzyme Inhibition

- Thiazolidinone Derivatives (e.g., 4b, 4f): Exhibit sub-micromolar IC50 values against aldose reductase (ALR2), surpassing the reference drug sorbinil. The thiazolidinone ring and methoxy-oxoethylidene group are critical for binding to the enzyme’s anion-binding site .

- Ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate: Likely lacks direct enzyme inhibition due to the absence of thiazolidinone or amide groups.

Physicochemical Properties

- Toxicity: Alkyl benzoates generally exhibit low acute toxicity (e.g., ethyl benzoate LD50: 4,300 mg/kg in rats), but substituents like hydrazine or thiazolidinone may introduce specific risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.